

## **ABBV-318** chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Properties and Solubility of ABBV-318

#### Introduction

ABBV-318 is a potent, orally bioavailable, and CNS-penetrant small molecule inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][2][3][4] These sodium channel isoforms are key targets in the development of novel analgesics for the treatment of pain.[5][6] The structure-activity relationship (SAR) studies leading to its discovery focused on improving potency at Nav1.7, enhancing selectivity over the hERG channel, and mitigating phospholipidosis observed with earlier lead compounds.[5] ABBV-318 has demonstrated significant efficacy in preclinical rodent models of both inflammatory and neuropathic pain.[5]

#### **Chemical Properties**

The fundamental chemical properties of **ABBV-318** are summarized in the table below.



| Property          | Value                                                                          | Source |
|-------------------|--------------------------------------------------------------------------------|--------|
| Molecular Formula | C20H15F4N3O2                                                                   | [1][7] |
| Molecular Weight  | 405.35 g/mol                                                                   | [1][7] |
| CAS Number        | 1802848-94-7                                                                   | [1]    |
| Appearance        | Solid, White to light yellow powder                                            | [1]    |
| SMILES            | O=C(N1CINVALID-LINK<br>CC1)C2=NC3=CC=C(OC4=N<br>C=C(C(F)<br>(F)F)C=C4)C=C3C=C2 | [1]    |
| Purity            | 98% by HPLC                                                                    | [7]    |

## **Solubility**

**ABBV-318** is soluble in dimethyl sulfoxide (DMSO).[1][7] Detailed solubility information for both in vitro and in vivo preparations is provided below.



| Solvent/System                            | Concentration            | Notes                                                                                                                                                                                                                                                                            |
|-------------------------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DMSO                                      | 166.67 mg/mL (411.18 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended.[1]                                                                                                                                                                  |
| In Vivo Formulation 1 (Clear<br>Solution) | ≥ 2.08 mg/mL             | A 100 μL DMSO stock solution (20.8 mg/mL) is added to 400 μL PEG300, mixed, then 50 μL Tween-80 is added and mixed, and finally, 450 μL of saline is added to adjust the volume to 1 mL. Saturation is unknown. Caution is advised for dosing periods exceeding half a month.[1] |
| In Vivo Formulation 2<br>(Suspension)     | 2.08 mg/mL               | A 100 μL DMSO stock solution (20.8 mg/mL) is added to 900 μL of 20% SBE-β-CD in saline and mixed. This formulation is suitable for oral and intraperitoneal injection.[1]                                                                                                        |
| In Vivo Formulation 3 (Clear<br>Solution) | ≥ 2.08 mg/mL             | A 100 μL DMSO stock solution (20.8 mg/mL) is added to 900 μL of corn oil and mixed.  Saturation is unknown.  Caution is advised for dosing periods exceeding half a month.[1]                                                                                                    |

# **Experimental Protocols**Preparation of Stock Solutions



A common method for preparing a stock solution of **ABBV-318** for in vitro experiments involves dissolving the compound in DMSO.[1]

Protocol for 1 mM Stock Solution:

- 1 mg Scale: Dissolve 1 mg of **ABBV-318** in 2.4670 mL of DMSO.
- 5 mg Scale: Dissolve 5 mg of ABBV-318 in 12.3350 mL of DMSO.
- 10 mg Scale: Dissolve 10 mg of ABBV-318 in 24.6700 mL of DMSO.

For optimal results, it is recommended to use newly opened DMSO and sonicate the mixture to ensure complete dissolution.[1]

#### **Storage of Stock Solutions**

Proper storage is crucial to maintain the stability and activity of ABBV-318 solutions.

- -80°C: The stock solution is stable for up to 6 months.
- -20°C: The stock solution is stable for up to 1 month.

The powdered form of **ABBV-318** should be stored at -20°C for up to 3 years.[1]

#### **Mechanism of Action and Signaling Pathway**

ABBV-318 functions as a dual inhibitor of the voltage-gated sodium channels Nav1.7 and Nav1.8.[1][5] These channels are critical for the initiation and propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals. By blocking these channels, ABBV-318 reduces neuronal excitability and thereby alleviates pain.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. drughunter.com [drughunter.com]
- 4. ABBV-318 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New series of Nav1.7/1.8 blockers leads to analgesia development candidate ABBV-318 | BioWorld [bioworld.com]
- 7. ABBV-318 Supplier | CAS 1802848-94-7 | AOBIOUS [aobious.com]
- To cite this document: BenchChem. [ABBV-318 chemical properties and solubility].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829292#abbv-318-chemical-properties-and-solubility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com